N-ethyl-5-fluoro-2-nitroaniline
Overview
Description
N-ethyl-5-fluoro-2-nitroaniline is an organic compound with the molecular formula C8H9FN2O2 and a molecular weight of 184.17 g/mol . It is a derivative of aniline, where the aniline ring is substituted with an ethyl group, a fluorine atom, and a nitro group. This compound is used as an intermediate in organic synthesis and has various applications in scientific research .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-ethyl-5-fluoro-2-nitroaniline typically involves the nitration of aniline derivatives followed by ethylation. One common method is the nitration of 5-fluoro-2-nitroaniline, which is then ethylated to produce this compound . The nitration process involves the use of nitric acid and sulfuric acid as reagents, while the ethylation process can be carried out using ethyl iodide in the presence of a base such as potassium carbonate .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process .
Chemical Reactions Analysis
Types of Reactions
N-ethyl-5-fluoro-2-nitroaniline undergoes various chemical reactions, including:
Substitution: The fluorine atom can be substituted with other nucleophiles in the presence of a suitable catalyst.
Oxidation: The compound can undergo oxidation reactions, although these are less common.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium catalyst.
Substitution: Nucleophiles such as amines or thiols, suitable catalysts.
Oxidation: Oxidizing agents such as potassium permanganate.
Major Products Formed
Reduction: N-ethyl-5-fluoro-2-aminoaniline.
Substitution: Various substituted aniline derivatives depending on the nucleophile used.
Oxidation: Oxidized derivatives of this compound.
Scientific Research Applications
N-ethyl-5-fluoro-2-nitroaniline has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: Investigated for its potential use in the development of pharmaceuticals.
Material Science: Used in the synthesis of materials with specific properties, such as polymers and dyes.
Biological Studies: Studied for its effects on biological systems and potential use in biochemical assays.
Mechanism of Action
The mechanism of action of N-ethyl-5-fluoro-2-nitroaniline involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The fluorine atom can influence the compound’s reactivity and binding affinity to molecular targets . These interactions can affect various biochemical pathways and cellular processes .
Comparison with Similar Compounds
Similar Compounds
5-fluoro-2-nitroaniline: Similar structure but lacks the ethyl group.
N-ethyl-2-nitroaniline: Similar structure but lacks the fluorine atom.
N-ethyl-5-chloro-2-nitroaniline: Similar structure but has a chlorine atom instead of fluorine.
Uniqueness
N-ethyl-5-fluoro-2-nitroaniline is unique due to the presence of both the ethyl group and the fluorine atom, which can influence its chemical reactivity and biological activity.
Properties
IUPAC Name |
N-ethyl-5-fluoro-2-nitroaniline | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9FN2O2/c1-2-10-7-5-6(9)3-4-8(7)11(12)13/h3-5,10H,2H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BBXLSURFRDKKLF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC1=C(C=CC(=C1)F)[N+](=O)[O-] | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9FN2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.17 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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